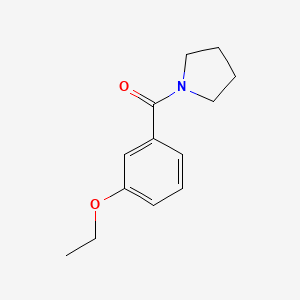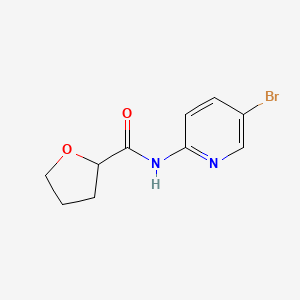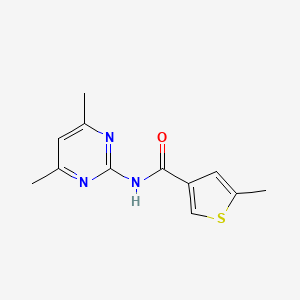![molecular formula C17H17N3O2S B4181572 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide
Descripción general
Descripción
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and angiogenesis. CT-322 has been shown to have potential applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
Mecanismo De Acción
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide works by binding to and inhibiting the activity of VEGFR2, a receptor that plays a critical role in angiogenesis and tumor growth. By blocking the activity of VEGFR2, 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide can prevent the formation of new blood vessels that supply nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis.
Biochemical and Physiological Effects
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, tumor growth, and metastasis. In addition, 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis and tumor growth. However, one limitation of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide is its potential for off-target effects, which can lead to unintended consequences and toxicity.
Direcciones Futuras
Future research on 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide could focus on exploring its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide in other disease areas, such as ocular neovascularization and diabetic retinopathy. Finally, continued research on the mechanism of action of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide could lead to the development of more targeted and effective cancer therapies.
Aplicaciones Científicas De Investigación
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. Studies have shown that 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide can inhibit angiogenesis and tumor growth in various cancer types, including breast cancer, ovarian cancer, and glioblastoma.
Propiedades
IUPAC Name |
4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-12(11-7-5-4-6-8-11)16(22)20-17-13(9-18)10(2)14(23-17)15(19)21/h4-8,12H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRVGLBMOQTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4181505.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181521.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)

![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
![2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)